molecular formula C9H6FN3O2 B1437911 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1020934-33-1

3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B1437911
M. Wt: 207.16 g/mol
InChI Key: FYAPQLBJDAVMRQ-UHFFFAOYSA-N
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Description

“3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H6FN3O2 . Its CAS number is 1020934-33-1 .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid” was established by NMR and MS analysis . The average mass is 207.161 Da and the monoisotopic mass is 207.044403 Da .

Scientific Research Applications

Corrosion Inhibition

  • Thermodynamic and Electrochemical Evaluation : Triazole Schiff bases, including compounds related to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid, have been studied for their role as corrosion inhibitors on mild steel in acidic media. Their effectiveness increases with concentration and correlates with various thermodynamic parameters. These inhibitors follow the Langmuir isotherm and display mixed-type inhibition properties (Chaitra, Mohana, & Tandon, 2015).

Synthesis of Complex Molecules

  • Selective Synthesis : The compound has been utilized in the selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, demonstrating a scalable method that offers potential for the synthesis of complex molecules difficult to produce by other methods (Roth, Schmidt, Prud’homme, & Abele, 2019).

Supramolecular Chemistry

  • Metal Complexes and Frameworks : Research has shown that compounds akin to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can form supramolecular transition metal(II) complexes. These complexes have been characterized for their crystal structure, Hirshfeld surface analysis, and thermal properties, indicating potential applications in materials science and nanotechnology (Wang, Wang, Du, Zhou, Yan, & Zhao, 2018).

Antibacterial Agents

  • Synthesis for Antibacterial Activities : Research includes the synthesis of fluorine-containing thiadiazolotriazinones using components similar to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. These compounds have shown promising antibacterial activities in various concentrations, highlighting their potential in pharmaceutical research (Holla, Bhat, & Shetty, 2003).

Antifungal Activities

  • Triorganotin Benzoates Synthesis : Compounds related to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid have been used to synthesize triorganotin benzoates, which display effective antifungal activities against several pathogens, suggesting potential applications in agriculture and biocontrol (Li, Dai, Song, Mi, & Tang, 2010).

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

3-fluoro-4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPQLBJDAVMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS RN

1020934-33-1
Record name 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
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Synthesis routes and methods

Procedure details

To a solution of ethyl 3,4-difluoro-benzoate (1.5 g) in N,N-dimethylformamide (15 mL) is added 1,2,4-triazole (1.1 g) and K2CO3 (2.3 g) and the mixture is heated at 150° C. in a microwave oven for 30 min. After cooling to room temperature, water and ethyl acetate are added and the organic layer is dried (MgSO4) and concentrated. The residue is purified by chromatography on silica gel (ethyl acetate/hexane 0:1→1:0). The ester is dissolved in methanol (30 mL) and 4 M aqueous NaOH (3 mL) is added and the mixture is stirred at room temperature for 1 h. The mixture is neutralized with 6 M aqueous HCl, concentrated and then acidified with 6 M aqueous HCl. The precipitate is filtered off washing with a small amount of water and dried by suction to give the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
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1.1 g
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reactant
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Quantity
2.3 g
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reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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